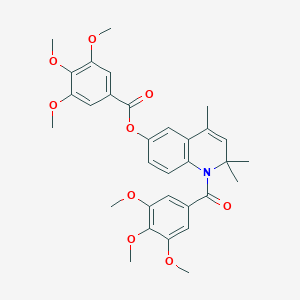![molecular formula C26H21BrIN3O4 B329991 2-(4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide](/img/structure/B329991.png)
2-(4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide is a complex organic compound that features a pyrazole core, substituted with various functional groups including bromine, iodine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide typically involves multiple steps:
Formation of the pyrazole core: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone.
Introduction of the bromine and iodine substituents: These can be introduced via electrophilic aromatic substitution reactions.
Methoxylation: The methoxy group can be introduced through nucleophilic substitution reactions.
Final coupling: The phenoxy and acetamide groups are introduced in the final steps through coupling reactions, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole core and the phenyl rings.
Reduction: Reduction reactions can target the carbonyl groups and the halogen substituents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines and alcohols (for nucleophilic substitution) are used.
Major Products
Oxidation: Products include oxidized derivatives of the pyrazole and phenyl rings.
Reduction: Reduced forms of the carbonyl groups and dehalogenated products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Biology
Medicinal Chemistry:
Medicine
Therapeutic Agents: It may be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine and iodine substituents may play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide
- 2-(4-{(Z)-[1-(3-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide
Uniqueness
The presence of both bromine and iodine substituents in 2-(4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide makes it unique compared to similar compounds. These halogen atoms can significantly influence the compound’s reactivity, binding properties, and overall biological activity.
Properties
Molecular Formula |
C26H21BrIN3O4 |
|---|---|
Molecular Weight |
646.3 g/mol |
IUPAC Name |
2-[4-[(Z)-[1-(3-bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C26H21BrIN3O4/c1-16-21(26(33)31(30-16)20-10-6-7-18(27)14-20)11-17-12-22(28)25(23(13-17)34-2)35-15-24(32)29-19-8-4-3-5-9-19/h3-14H,15H2,1-2H3,(H,29,32)/b21-11- |
InChI Key |
NRWNPFKCCVIZMU-NHDPSOOVSA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)I)OCC(=O)NC3=CC=CC=C3)OC)C4=CC(=CC=C4)Br |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)I)OCC(=O)NC3=CC=CC=C3)OC)C4=CC(=CC=C4)Br |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)I)OCC(=O)NC3=CC=CC=C3)OC)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isopropyl 2-[(2,4-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B329910.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-pyrazole](/img/structure/B329911.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B329913.png)
![3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE](/img/structure/B329914.png)
![2-(2,3-dibromo-6-ethoxy-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetonitrile](/img/structure/B329915.png)
![1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE](/img/structure/B329916.png)

![5-chloro-2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B329918.png)
![ethyl 4-(4-chlorophenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B329919.png)
![4-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoic acid](/img/structure/B329920.png)
![3-{[2-(Methoxycarbonyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B329921.png)
![N-[4-(benzoylamino)-5-chloro-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B329924.png)
![{5-bromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B329925.png)
methanone](/img/structure/B329928.png)
